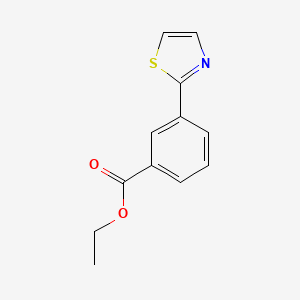

Ethyl 3-(1,3-thiazol-2-yl)benzoate

Descripción general

Descripción

Ethyl 3-(1,3-thiazol-2-yl)benzoate is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Structure and Energy of Dye Formations

Ethyl 3-(1,3-thiazol-2-yl)benzoate derivatives have been studied for their ability to form different structures like dimers, tetramers, and octamers, particularly in the context of thiacarbocyanine dyes. Such studies are crucial for understanding the formation energy and absorption band shifts in dye applications (Avakyan, Shapiro, & Alfimov, 2014).

2. Novel Compound Synthesis and Antimicrobial Activity

Research into the synthesis of novel compounds using this compound derivatives has led to the development of substances with significant antimicrobial activity. This opens up potential applications in the development of new antimicrobial agents (Shah, 2014).

3. Optimization of Synthesis Technology

Studies have been conducted to optimize the synthesis technology of compounds related to this compound, aiming for high yield and industrial applicability. This research is vital for efficient production in pharmaceutical and industrial chemistry (Qiao-yun, 2012).

4. Chemical Synthesis and Structure Elucidation

The synthesis of derivatives and related compounds of this compound has been explored extensively. These studies focus on understanding the chemical structures and properties of synthesized compounds, which is fundamental for applications in chemical research and drug design (Mohamed, 2014; Mohamed, 2021).

5. Crystal Structure Analysis

This compound derivatives have been utilized in crystal structure analyses. Such research is essential for understanding the molecular and crystal structure of new compounds, which has implications in materials science and pharmaceutical chemistry (Dölling et al., 1991).

6. Exploration of Antiplatelet Activity

In medical research, derivatives of this compound have been explored for their antiplatelet activity. This research is crucial for the development of new therapeutic agents in the treatment of blood clotting disorders (Chen et al., 2008).

Safety and Hazards

Ethyl 3-(1,3-thiazol-2-yl)benzoate is labeled with the GHS07 safety symbol, indicating that it can be harmful. The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

Ethyl 3-(1,3-thiazol-2-yl)benzoate is a type of benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . The primary target of these compounds is the DprE1 enzyme , which plays a crucial role in the cell wall biosynthesis of mycobacteria .

Mode of Action

Benzothiazole derivatives are known to interact with their target enzyme, dpre1, inhibiting its function . This inhibition disrupts the cell wall biosynthesis, leading to the death of the mycobacteria .

Biochemical Pathways

The disruption of the cell wall biosynthesis pathway is the primary biochemical effect of this compound . The cell wall of mycobacteria is essential for their survival and replication. By inhibiting the DprE1 enzyme, the compound interferes with the formation of the cell wall, leading to the death of the bacteria .

Pharmacokinetics

The compound’s molecular weight is233.29 , which is within the range generally considered favorable for oral bioavailability

Result of Action

The primary result of the action of this compound is the death of M. tuberculosis bacteria . By inhibiting the DprE1 enzyme, the compound disrupts the cell wall biosynthesis, leading to bacterial death . This makes it a potential candidate for the development of new anti-tubercular drugs .

Análisis Bioquímico

Biochemical Properties

Ethyl 3-(1,3-thiazol-2-yl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition disrupts bacterial cell division, making the compound a potential antimicrobial agent. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, affecting cellular signaling pathways and metabolic processes.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives, including this compound, have demonstrated cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . This compound may also affect normal cellular processes, such as energy metabolism and neurotransmitter synthesis, by interacting with key enzymes and proteins involved in these pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound inhibits DNA gyrase by mimicking the binding of ATP, thereby preventing the enzyme from performing its function . Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives, including this compound, can degrade over time, leading to a decrease in their biological activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, thiazole derivatives, including this compound, can influence the metabolism of carbohydrates and lipids by modulating the activity of key enzymes . This compound may also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and storage.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound within cells can influence its activity and function, affecting cellular processes and signaling pathways.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression and cellular function.

Propiedades

IUPAC Name |

ethyl 3-(1,3-thiazol-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-2-15-12(14)10-5-3-4-9(8-10)11-13-6-7-16-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYDRQQHIJUWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640196 | |

| Record name | Ethyl 3-(1,3-thiazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-29-2 | |

| Record name | Ethyl 3-(2-thiazolyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(1,3-thiazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)